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This guide provides answers to frequently asked questions and outlines common challenges

encountered in the economic analysis of tariff resolutions issued by the National Waterway

Transportation Agency (ANTAQ) of Brazil.

Frequently Asked Questions (FAQs)
Q1: What is the primary objective of ANTAQ's economic analysis in tariff resolutions?

The primary goal is to ensure "economic-financial balance" for port concession and lease

agreements. This involves setting tariffs at a level that allows the service provider (the terminal

operator) to cover their operational costs (OPEX), recoup their investments (CAPEX), and earn

a fair rate of return on invested capital, while also protecting users from excessive charges and

promoting efficiency and competition in the port sector.

Q2: What is the "Relevant Market" and why is its definition a common challenge?

The "Relevant Market" defines the competitive landscape for a port or terminal. It considers

both the specific services offered (product market) and the geographic area from which it draws

and serves cargo (geographic market).

Pitfall: An overly narrow definition can incorrectly grant a terminal significant market power,

leading to stricter tariff regulation. Conversely, an overly broad definition might overlook

genuine market power, potentially harming users. The dynamic nature of logistics chains,
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with shifting cargo routes and inter-port competition, makes this a recurring point of debate in

regulatory analyses.

Q3: How does ANTAQ calculate the Weighted Average Cost of Capital (WACC), and what are

the main points of contention?

The WACC represents the remuneration rate for the capital invested by the terminal operator.

ANTAQ calculates it based on a formula that considers the cost of equity and debt.

Pitfall: Determining the parameters for the WACC calculation is a frequent source of

disagreement. Key contentious inputs include the risk-free rate, the beta (a measure of

market risk), and the country risk premium. Stakeholders often present conflicting studies to

justify a higher or lower WACC, which directly impacts the final tariff value.

Q4: What are the common pitfalls in demand forecasting for tariff analysis?

Demand forecasts are crucial for projecting the revenue stream of a port terminal. These

projections are used to determine the tariff level needed to achieve the allowed revenue.

Pitfall: Overly optimistic demand projections are a significant risk. If the forecasted cargo

volume does not materialize, the regulated tariff may be insufficient to cover costs and

remunerate capital, leading to financial imbalance. Conversely, underestimation can lead to

windfall profits for the operator at the expense of users. Forecasts must be based on robust

macroeconomic and sector-specific models, but they remain susceptible to economic cycles

and unforeseen trade disruptions.

Troubleshooting Guide: Methodological Issues
Issue 1: Justification of Investments (CAPEX) in the Regulatory Asset Base (RAB)

Problem: The concessionaire proposes including new investments in the RAB, which would

increase the tariff, but the investments are contested by users or the regulator.

Troubleshooting Protocol (Methodology):

Prudence Check: ANTAQ assesses whether the proposed investments are "prudent,"

meaning they are necessary for the provision of the service and are efficiently priced.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b10773601?utm_src=pdf-body
https://www.benchchem.com/product/b10773601?utm_src=pdf-body
https://www.benchchem.com/product/b10773601?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10773601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Efficiency Verification: The cost of the investment is compared to benchmarks and market

standards to ensure it is not inflated.

Link to Service: The investment must be demonstrably linked to the service for which the

tariff is being charged. Investments related to other business lines are generally excluded.

Ex-ante Approval: For new concession agreements, investments are defined in the

contract. For existing ones, significant new investments often require prior approval from

ANTAQ to be included in the RAB.

Issue 2: Recognition of Operational Costs (OPEX)

Problem: There is a dispute over which operational costs should be considered "efficient"

and therefore be covered by the regulated tariff.

Troubleshooting Protocol (Methodology):

Efficiency Analysis: ANTAQ analyzes the proposed OPEX to identify and exclude

inefficient or unreasonable costs.

Benchmarking: Costs are often compared against those of similar terminals in Brazil or

internationally to establish an efficiency benchmark.

Cost Segregation: Costs must be carefully segregated to ensure that only those related to

the regulated service are included. For example, costs associated with ancillary or

unregulated services must be excluded.

Data & Benchmarks
The following table summarizes typical quantitative inputs that are central to ANTAQ's

economic analyses. The values are illustrative and can vary significantly between specific

projects and economic conditions.
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Parameter Typical Range / Basis
Common Pitfall / Point of
Contention

WACC (Real, after tax) 8% - 12%

The precise values for beta,

country risk premium, and

market premium are frequently

disputed.

Demand Growth Projection
2% - 5% annually (highly

dependent on cargo type)

Overly optimistic projections

that are not aligned with long-

term macroeconomic

forecasts.

Asset Depreciation Period

20-50 years (depending on

asset type, e.g., pavement,

cranes)

Disagreement on the useful

economic life of specific

assets.

Efficiency Factor (X-Factor) 0.5% - 1.5% annually

The magnitude of the

productivity gains that should

be shared with users through

tariff reductions.

Process Visualizations
The diagrams below illustrate key workflows in the economic analysis of ANTAQ's tariff

resolutions.
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Caption: High-level workflow of the tariff review process at ANTAQ.
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Key Inputs

Calculation

Risk-Free Rate

Cost of Equity (Ke)

Asset Beta

Market Risk Premium

Country Risk Premium

Cost of Debt

WACC

Weighted by Debt

Tax Rate

Capital Structure
(Debt/Equity)

Weighted by Equity

Click to download full resolution via product page

Caption: Logical relationship of inputs for the WACC calculation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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